N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
CAS No.: 1105248-75-6
Cat. No.: VC5235621
Molecular Formula: C20H16ClN3O3S2
Molecular Weight: 445.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105248-75-6 |
|---|---|
| Molecular Formula | C20H16ClN3O3S2 |
| Molecular Weight | 445.94 |
| IUPAC Name | N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C20H16ClN3O3S2/c1-13-4-3-5-14(12-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-8-6-15(21)7-9-16/h3-12H,1-2H3 |
| Standard InChI Key | UHDJIGADSYQRRY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₀H₁₆ClN₃O₃S₂, with a molecular weight of 445.9 g/mol. Its structure features a thiophene ring substituted at the 3-position with a sulfonamide group (N-(4-chlorophenyl)-N-methyl) and at the 2-position with a 1,2,4-oxadiazole moiety bearing a 3-methylphenyl substituent. The chlorophenyl group enhances lipophilicity, while the oxadiazole ring contributes to electronic stability and hydrogen-bonding capacity—a combination often leveraged in drug design to optimize pharmacokinetics .
Key Structural Features:
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Thiophene core: Facilitates π-π stacking interactions and metabolic stability.
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Sulfonamide group: Imparts acidity (pKa ~10) and enables hydrogen bonding with biological targets.
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Oxadiazole ring: Enhances rigidity and resistance to enzymatic degradation.
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3-Methylphenyl substituent: Influences steric and electronic properties compared to ortho- or para-methyl analogs.
Table 1: Comparative Physicochemical Properties of Methylphenyl-Oxadiazole Sulfonamides
| Substituent Position | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| 2-Methylphenyl | C₂₀H₁₆ClN₃O₃S₂ | 445.9 | 3.8 | 0.12 |
| 3-Methylphenyl | C₂₀H₁₆ClN₃O₃S₂ | 445.9 | 4.1 | 0.09† |
| 4-Methylphenyl | C₂₀H₁₆ClN₃O₃S₂ | 445.94 | 3.5 | 0.15 |
| *Predicted using QSAR models; †Estimated based on analog data. |
Synthesis and Characterization
Synthetic Pathway
The synthesis of N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically follows a multi-step protocol:
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Oxadiazole Formation: Cyclocondensation of a nitrile derivative (e.g., 3-methylbenzoyl chloride) with a hydroxylamine intermediate under acidic conditions.
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Thiophene Functionalization: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the oxadiazole moiety to the thiophene ring.
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Sulfonamide Introduction: Reaction of the thiophene intermediate with N-methyl-4-chlorobenzenesulfonamide in the presence of a base like triethylamine.
Analytical Characterization
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NMR Spectroscopy:
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¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.1 ppm (N-methyl group), and δ 2.4 ppm (methylphenyl substituent).
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¹³C NMR: Signals near δ 165 ppm (oxadiazole carbons) and δ 140 ppm (sulfonamide sulfur-linked carbon).
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IR Spectroscopy: Stretching vibrations at 1350 cm⁻¹ (S=O) and 1600 cm⁻¹ (C=N of oxadiazole).
Comparative Analysis with Structural Analogs
The position of the methyl group on the phenyl ring significantly impacts biological activity:
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2-Methylphenyl: Higher metabolic stability but reduced solubility.
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3-Methylphenyl: Balanced lipophilicity and steric bulk, potentially optimizing target engagement.
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4-Methylphenyl: Increased solubility but weaker affinity for hydrophobic binding pockets.
Research Gaps and Future Directions
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In Vitro Profiling: Prioritize assays against bacterial strains and cancer cell lines (e.g., MCF-7, A549).
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ADMET Studies: Evaluate permeability (Caco-2 assay), hepatic stability (microsomal incubation), and toxicity (zebrafish model).
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Structural Optimization: Explore halogenation or fluorination of the phenyl ring to enhance potency .
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